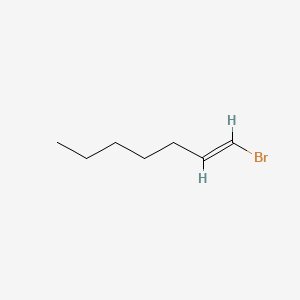

1-Bromo-1-heptene

説明

Structure

3D Structure

特性

CAS番号 |

89942-12-1 |

|---|---|

分子式 |

C7H13Br |

分子量 |

177.08 g/mol |

IUPAC名 |

(E)-1-bromohept-1-ene |

InChI |

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h6-7H,2-5H2,1H3/b7-6+ |

InChIキー |

XNCAEAZUROUZKT-VOTSOKGWSA-N |

異性体SMILES |

CCCCC/C=C/Br |

正規SMILES |

CCCCCC=CBr |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (E)-1-Bromo-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-1-Bromo-1-heptene, a valuable intermediate in organic synthesis. This document details the synthetic pathway, experimental protocols, and in-depth characterization data, including spectroscopic analysis.

Introduction

(E)-1-Bromo-1-heptene is a vinyl bromide compound with the chemical formula C₇H₁₃Br.[1] Its stereochemistry and the presence of the reactive carbon-bromine bond make it a versatile building block for the introduction of the heptenyl group in the synthesis of more complex molecules, including pharmaceuticals and natural products. The reliable synthesis and thorough characterization of this compound are crucial for its effective application in research and development.

Synthesis of (E)-1-Bromo-1-heptene

The most common and stereoselective method for the synthesis of (E)-1-Bromo-1-heptene is the anti-Markovnikov hydrobromination of the terminal alkyne, 1-heptyne (B1330384). This reaction proceeds via a free-radical chain mechanism, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or peroxides.

Signaling Pathway of the Synthesis

The synthesis follows a well-established free-radical addition mechanism. The key steps include initiation, propagation, and termination. The regioselectivity of the reaction, which leads to the bromine atom adding to the terminal carbon, is governed by the formation of the more stable secondary radical intermediate.

Caption: Free-radical hydrobromination of 1-heptyne.

Experimental Protocol: Synthesis

This protocol is a representative procedure for the free-radical hydrobromination of 1-heptyne.

Materials:

-

1-Heptyne

-

Hydrogen bromide (HBr) solution (e.g., 48% in acetic acid or as a gas)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide

-

Anhydrous solvent (e.g., hexane (B92381) or diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of 1-heptyne (1.0 equivalent) in a minimal amount of anhydrous hexane is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

A catalytic amount of AIBN (approximately 0.05 equivalents) is added to the solution.

-

The reaction mixture is cooled in an ice bath, and a solution of HBr (1.1 equivalents) is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC or GC analysis indicates the complete consumption of the starting material.

-

The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize any excess acid.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield (E)-1-Bromo-1-heptene.

Characterization of (E)-1-Bromo-1-heptene

A comprehensive characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (E)-1-Bromo-1-heptene. The following sections detail the expected outcomes from various analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of (E)-1-Bromo-1-heptene is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₃Br[1] |

| Molecular Weight | 177.08 g/mol [1] |

| CAS Number | 89942-12-1[1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 164.8 °C at 760 mmHg[2] |

| Density | 1.173 g/cm³[2] |

| Refractive Index | 1.4580[2] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for (E)-1-Bromo-1-heptene based on analysis of similar compounds and spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (=CHBr) | ~6.1 | Doublet of Triplets | ~13.5 (trans), ~1.5 |

| H-2 (=CH-CH₂) | ~6.0 | Doublet of Triplets | ~13.5 (trans), ~7.0 |

| H-3 (-CH₂-CH=) | ~2.1 | Quartet | ~7.0 |

| H-4, H-5, H-6 (-CH₂-) | ~1.3-1.4 | Multiplet | - |

| H-7 (-CH₃) | ~0.9 | Triplet | ~7.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (=CHBr) | ~108 |

| C-2 (=CH-) | ~138 |

| C-3 (-CH₂-) | ~35 |

| C-4 (-CH₂-) | ~31 |

| C-5 (-CH₂-) | ~22 |

| C-6 (-CH₂-) | ~31 |

| C-7 (-CH₃) | ~14 |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | =C-H stretch |

| 2955, 2925, 2855 | C-H stretch (alkyl) |

| ~1630 | C=C stretch |

| ~950 | =C-H bend (trans) |

| ~680 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Notes |

| 176/178 | [C₇H₁₃Br]⁺ | Molecular ion (M⁺) peak, showing isotopic pattern for bromine (¹:¹ ratio) |

| 97 | [C₇H₁₃]⁺ | Loss of •Br radical |

| 83 | [C₆H₁₁]⁺ | Loss of •Br and CH₂ |

| 69 | [C₅H₉]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Further fragmentation |

| 41 | [C₃H₅]⁺ | Allylic cation, often a prominent peak |

Experimental Protocols: Characterization

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified (E)-1-Bromo-1-heptene in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectra on a 300 MHz or higher NMR spectrometer. For ¹H NMR, use a standard pulse sequence with a spectral width of 0-12 ppm. For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 0-220 ppm.

FT-IR Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as hexane or dichloromethane.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250 °C and use a suitable temperature program for the oven (e.g., starting at 50 °C and ramping to 250 °C).

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

Experimental Workflow

The overall workflow from synthesis to characterization is a systematic process to ensure the production and verification of the target compound.

Caption: Workflow for (E)-1-Bromo-1-heptene synthesis.

Conclusion

This technical guide has outlined a reliable method for the synthesis of (E)-1-Bromo-1-heptene via the free-radical hydrobromination of 1-heptyne. The provided experimental protocols and comprehensive characterization data serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development. The detailed spectroscopic information will aid in the unambiguous identification and quality control of this important chemical intermediate.

References

Spectroscopic Characterization of (Z)-1-Bromo-1-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the Z-isomer of 1-Bromo-1-heptene. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted and representative spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for (Z)-1-Bromo-1-heptene.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~6.15 | dt | ~7.0, ~7.0 | 1H | H-1 |

| ~6.25 | dt | ~7.0, ~1.0 | 1H | H-2 |

| ~2.20 | q | ~7.0 | 2H | H-3 |

| ~1.30-1.45 | m | - | 4H | H-4, H-5 |

| ~0.90 | t | ~7.0 | 3H | H-6 |

Predicted in CDCl₃ at 400 MHz. Chemical shifts and coupling constants are estimates based on analogous structures.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~140 | C-2 |

| ~108 | C-1 |

| ~35 | C-3 |

| ~31 | C-4 |

| ~22 | C-5 |

| ~14 | C-6 |

Predicted in CDCl₃ at 100 MHz. Chemical shifts are estimates based on analogous structures.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3010 | Medium | =C-H stretch |

| ~2955, 2925, 2855 | Strong | C-H stretch (alkyl) |

| ~1630 | Medium | C=C stretch |

| ~1465 | Medium | CH₂ bend |

| ~800 | Strong | =C-H bend (cis) |

| ~680 | Strong | C-Br stretch |

Predicted as a neat liquid film.

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

| m/z | Relative Intensity | Assignment |

| 176/178 | High | [M]⁺ (Molecular ion peak with Br isotopes) |

| 97 | Medium | [M-Br]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Predicted for electron ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of (Z)-1-Bromo-1-heptene (approximately 5-10 mg) is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).

-

The NMR tube is capped and carefully inverted several times to ensure a homogenous solution.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 298 K.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: ~3 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 16.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 220 ppm.

-

Acquisition time: ~1.5 seconds.

-

Relaxation delay: 5 seconds.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal of the FT-IR spectrometer is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of neat (Z)-1-Bromo-1-heptene directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS):

-

A dilute solution of (Z)-1-Bromo-1-heptene is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

-

1 µL of the sample solution is injected into the gas chromatograph (GC).

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column) to separate it from any impurities.

-

The eluting compound enters the mass spectrometer.

-

Ionization is achieved via electron impact (EI) at a standard energy of 70 eV.

Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

-

Scan Speed: 1 scan/second.

-

GC Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Transfer Line Temperature: 280 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (Z)-1-Bromo-1-heptene.

Caption: Workflow for the spectroscopic analysis of (Z)-1-Bromo-1-heptene.

An In-depth Technical Guide to the Stereoisomers and Geometric Isomers of 1-Bromo-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers and geometric isomers of 1-bromo-1-heptene. It covers their structural identification, physical and chemical properties, and detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Introduction to the Isomerism of this compound

This compound (C₇H₁₃Br) is a halogenated alkene that exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond. The presence of different substituents on each carbon of the double bond gives rise to two distinct geometric isomers: (E)-1-bromo-1-heptene and (Z)-1-bromo-1-heptene. The molecule does not possess a chiral center, and therefore, does not have enantiomers or diastereomers. The core focus of its stereochemistry lies in the spatial arrangement of the bromine atom and the alkyl chain around the double bond.

Geometric Isomers of this compound

The two geometric isomers of this compound are distinguished by the E/Z notation, which is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

(E)-1-bromo-1-heptene (trans): In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides. For this compound, the bromine atom (higher atomic number than hydrogen) and the pentyl group (higher priority than the hydrogen on the other carbon) are on opposite sides of the double bond.

-

(Z)-1-bromo-1-heptene (cis): In this isomer, the higher priority groups are on the same side of the double bond.

The structural differences between the (E) and (Z) isomers lead to variations in their physical and spectroscopic properties.

Quantitative Data Summary

The following table summarizes the available quantitative data for the geometric isomers of this compound. It is important to note that experimentally determined data for the individual isomers is limited, and some values are computed.

| Property | (E)-1-bromo-1-heptene | (Z)-1-bromo-1-heptene | Unspecified Isomer |

| Molecular Formula | C₇H₁₃Br | C₇H₁₃Br | C₇H₁₃Br |

| Molecular Weight | 177.08 g/mol [1] | 177.08 g/mol | 177.08 g/mol [1] |

| CAS Number | 53434-74-5 (trans) | 39924-57-7 (cis) | 89942-12-1[1] |

| Boiling Point | Data not available | Data not available | 27 °C @ 1 mmHg[2][3] |

| Density | Data not available | Data not available | 1.162 g/mL at 25 °C[2][3] |

| Refractive Index (n20/D) | Data not available | Data not available | 1.466[2][3] |

| Computed XLogP3 | 3.8[1] | 3.8 (computed) | 3.8[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of (E)- and (Z)-1-bromo-1-heptene are presented below. These protocols are based on established methods for the synthesis of haloalkenes.

Synthesis of (E)-1-Bromo-1-heptene via Hydroboration-Bromination of 1-Heptyne (B1330384)

This method provides a stereoselective route to the (E)-isomer.

Reaction Scheme:

-

Hydroboration: 1-Heptyne reacts with a hindered borane (B79455) (e.g., disiamylborane (B86530) or catecholborane) to form a vinylborane (B8500763) intermediate.

-

Bromination: The vinylborane is then treated with bromine in the presence of a base (e.g., sodium methoxide) to yield (E)-1-bromo-1-heptene.

Detailed Protocol:

-

Step 1: Preparation of the Vinylborane. In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1-heptyne (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C in an ice bath. Add a solution of the hydroborating agent (e.g., catecholborane, 1.1 equivalents) in THF dropwise over 30 minutes. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Step 2: Bromination. Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of sodium methoxide (B1231860) in methanol (B129727) (2.2 equivalents) dropwise. Following this, add a solution of bromine (1.1 equivalents) in dichloromethane (B109758) dropwise, maintaining the temperature below -70 °C.

-

Step 3: Work-up and Purification. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by adding water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane (B92381) or pentane (B18724) eluent to afford pure (E)-1-bromo-1-heptene.

Synthesis of (Z)-1-Bromo-1-heptene via Microwave-Assisted Decarboxylative Bromination

This protocol offers a rapid and stereoselective synthesis of the (Z)-isomer from the corresponding α,β-dibromoalkanoic acid.

Reaction Scheme:

anti-2,3-Dibromo-octanoic acid undergoes a microwave-induced debrominative decarboxylation in the presence of a base to yield (Z)-1-bromo-1-heptene with high stereoselectivity.

Detailed Protocol:

-

Step 1: Preparation of anti-2,3-Dibromo-octanoic Acid. This precursor can be synthesized by the bromination of trans-2-octenoic acid.

-

Step 2: Microwave-Assisted Synthesis. In a microwave reaction vial, combine anti-2,3-dibromo-octanoic acid (1 equivalent), triethylamine (B128534) (Et₃N, 3 equivalents), and dimethylformamide (DMF) as the solvent. Seal the vial and place it in a microwave reactor.

-

Step 3: Microwave Irradiation. Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). The reaction progress should be monitored by TLC or GC-MS.

-

Step 4: Work-up and Purification. After cooling, dilute the reaction mixture with water and extract with a nonpolar solvent like diethyl ether or hexane (3x). Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude product is purified by column chromatography on silica gel to yield (Z)-1-bromo-1-heptene.

Separation and Characterization of Isomers

The (E) and (Z) isomers of this compound can be separated and characterized using standard analytical techniques.

-

Separation: Due to their different polarities and shapes, the isomers can often be separated by gas chromatography (GC) or high-performance liquid chromatography (HPLC). For preparative scale separation, column chromatography on silica gel, potentially impregnated with silver nitrate, can be effective. The silver ions interact differently with the π-electrons of the double bonds of the two isomers, facilitating their separation.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the (E) and (Z) isomers. The coupling constants (J-values) between the vinylic protons are typically larger for the trans isomer (E) than for the cis isomer (Z).

-

Infrared (IR) Spectroscopy: The C=C stretching vibration and the out-of-plane C-H bending vibrations can differ between the two isomers. The trans isomer usually shows a stronger absorption band around 960-970 cm⁻¹.

-

Mass Spectrometry (MS): While the mass spectra of the two isomers will be very similar, slight differences in fragmentation patterns may be observed.

-

Visualizations

Isomeric Relationship of this compound

References

Physical properties including boiling point and density of 1-Bromo-1-heptene

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-1-heptene

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document compiles available data and outlines standard experimental protocols for the determination of these properties.

Chemical Identity

This compound is a halogenated alkene with the chemical formula C₇H₁₃Br. It exists as two geometric isomers: (E)-1-bromo-1-heptene and (Z)-1-bromo-1-heptene. The physical properties can vary slightly between these isomers.

Physical Properties

The physical characteristics of this compound are crucial for its application in various chemical reactions and purification processes. The following table summarizes the available quantitative data for (E)-1-Bromo-1-heptene.

| Physical Property | Value | Notes |

| Boiling Point | 161.96 °C | Estimated Value[1] |

| Density | 1.1702 g/cm³ | Estimated Value[1] |

| Molecular Weight | 177.08 g/mol | Computed by PubChem[2] |

| Melting Point | -98 °C | |

| Refractive Index | 1.4580 | [1] |

Experimental Protocols

Detailed methodologies for the experimental determination of boiling point and density are outlined below. These are generalized procedures applicable to liquid organic compounds like this compound.

Boiling Point Determination via Thiele Tube Method

The Thiele tube method is a convenient approach for determining the boiling point of a small sample of liquid.[3]

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to the thermometer.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is below the oil level.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination via Pycnometer

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.

Apparatus:

-

Pycnometer (specific volume, e.g., 25 mL)

-

Analytical balance

-

Thermometer

-

Sample of this compound

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining boiling point and density.

References

CAS number and molecular formula of 1-Bromo-1-heptene.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural information for 1-Bromo-1-heptene. This haloalkene serves as a versatile intermediate in various organic synthesis applications.

Core Chemical Information

Molecular Formula: C₇H₁₃Br[1][2]

CAS Number: The primary CAS Registry Number for this compound is 89942-12-1[1][2]. This compound exists as two geometric isomers, each with a specific CAS number:

-

(E)-1-bromo-1-heptene: 53434-74-5

-

(Z)-1-bromo-1-heptene: 39924-57-7[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its related isomer, 7-Bromo-1-heptene. It is important to note that some data for this compound are estimates.

| Property | Value | Notes and Isomer Specification |

| Molecular Weight | 177.08 g/mol | For C₇H₁₃Br[1] |

| Boiling Point | 27 °C at 1 mmHg | Data for 7-Bromo-1-heptene[3][4] |

| Density | 1.162 g/mL at 25 °C | Data for 7-Bromo-1-heptene[3][4] |

| Refractive Index | n20/D 1.466 | Data for 7-Bromo-1-heptene[3][4] |

Synthesis of this compound

The primary synthetic route to this compound is through the hydrobromination of 1-heptyne (B1330384). This reaction involves the addition of hydrogen bromide (HBr) across the triple bond of the alkyne. The regioselectivity of this addition can be controlled by the reaction conditions.

General Experimental Protocol: Hydrobromination of 1-Heptyne

Reaction: CH₃(CH₂)₄C≡CH + HBr → CH₃(CH₂)₄CH=CHBr

Materials:

-

1-Heptyne

-

Hydrogen Bromide (HBr), which can be used as a gas, in a solution (e.g., in acetic acid), or generated in situ.

-

An inert solvent, such as a hydrocarbon or a chlorinated solvent.

-

For radical addition (to favor the anti-Markovnikov product), a radical initiator like benzoyl peroxide may be required.

Procedure Outline:

-

Reaction Setup: A solution of 1-heptyne in a suitable inert solvent is prepared in a reaction vessel equipped with a stirrer and provision for gas inlet/outlet, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of HBr: Hydrogen bromide is slowly introduced into the reaction mixture. The temperature is typically controlled, as the reaction can be exothermic.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove excess acid. The organic layer is then separated.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The final product, this compound, is then purified by fractional distillation.

The stereochemical outcome of the addition (i.e., the formation of the (E) or (Z) isomer) can be influenced by the specific reaction conditions and the presence of any catalysts.

Spectroscopic Data

Detailed ¹H and ¹³C NMR spectroscopic data for this compound are not available in the searched public domain resources. For researchers requiring this information, it is recommended to acquire the compound and perform the necessary analytical characterization or consult specialized chemical databases.

Visualizations

Isomeric Relationship of Bromoheptenes

The following diagram illustrates the structural relationship between this compound and its isomer, 7-Bromo-1-heptene.

Caption: Relationship between isomers of Bromoheptene.

Generalized Synthesis Workflow

This diagram outlines a general workflow for the synthesis and purification of this compound from 1-heptyne.

Caption: General synthesis and purification workflow.

References

Stability and Storage of 1-Bromo-1-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-Bromo-1-heptene. Understanding the chemical stability of this reagent is critical for ensuring its integrity in research and development, particularly in the synthesis of novel pharmaceutical compounds where purity and reactivity are paramount. This document outlines the known stability profile, potential degradation pathways, and detailed protocols for storage and handling to maintain the quality and efficacy of this compound.

Chemical Profile and Inherent Stability

This compound (C₇H₁₃Br) is a halogenated alkene. The presence of the vinyl bromide functional group makes the molecule susceptible to various degradation pathways, including oxidation, hydrolysis, and elimination reactions. While specific kinetic data on the degradation of this compound is not extensively available in the public domain, the reactivity of similar vinyl bromides and haloalkenes provides a strong indication of its stability characteristics. The compound is generally stable under recommended storage conditions; however, deviations from these conditions can lead to significant degradation.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage and handling protocols, derived from safety data sheets and general chemical handling principles.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration is recommended.[1] | Minimizes the rate of potential thermal degradation reactions such as elimination (dehydrobromination). |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reactions with atmospheric moisture. |

| Light | Store in a dark or amber-colored, tightly sealed container. | Protects the compound from photolytic degradation. |

| Moisture | Keep container tightly closed in a dry place.[2] | Prevents hydrolysis of the vinyl bromide moiety. |

| Ventilation | Store in a well-ventilated place.[2][3] | Ensures that any potential vapors do not accumulate. |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[1][3] | This compound is a flammable liquid. |

| Container | Use a tightly closed container.[2][3] | Prevents evaporation and exposure to air and moisture. |

| Static Discharge | Ground and bond container and receiving equipment. Use only non-sparking tools.[1][2][3] | Prevents ignition from static electricity. |

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of vinyl halides, several degradation pathways can be anticipated. Understanding these pathways is crucial for developing appropriate analytical methods to monitor the stability of the compound.

Caption: Potential degradation pathways of this compound.

-

Hydrolysis: In the presence of water, this compound can undergo hydrolysis. This reaction likely proceeds through the formation of an unstable enol intermediate (1-hepten-1-ol), which would rapidly tautomerize to the more stable heptan-2-one. This reaction would also produce hydrogen bromide (HBr).

-

Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or radical initiators, can lead to oxidation. This could involve the formation of epoxide intermediates at the double bond, which could further react to form various oxidative cleavage products.

-

Elimination (Dehydrobromination): Under basic conditions or at elevated temperatures, this compound can undergo elimination of HBr to form 1-heptyne. This is a common reaction for haloalkanes.

-

Photodecomposition: Exposure to UV light can induce the homolytic cleavage of the carbon-bromine bond, generating radical species. These highly reactive radicals can then initiate polymerization reactions or other unwanted side reactions, leading to discoloration and the formation of polymeric impurities.

Experimental Protocols for Stability Assessment

Long-Term and Accelerated Stability Study Design

The following protocol outlines a framework for conducting long-term and accelerated stability studies.

Caption: Experimental workflow for stability testing of this compound.

Forced Degradation Studies

Forced degradation (stress testing) should be performed to identify potential degradation products and to develop and validate a stability-indicating analytical method.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Proposed Method |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours. |

| Base Hydrolysis | 0.1 M NaOH at room temperature and 60 °C for 24-48 hours. |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours. |

| Thermal Degradation | 60-80 °C for up to 7 days. |

| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. |

Analytical Methods

The following analytical techniques are recommended for monitoring the stability of this compound and quantifying its degradation products.

-

Gas Chromatography with Flame Ionization Detection (GC-FID): Suitable for purity assessment and quantification of this compound. A non-polar capillary column would be appropriate for separating the analyte from potential volatile impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Essential for the identification of volatile degradation products. The mass spectra can help in elucidating the structures of new impurities.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Can be used as an alternative or complementary method to GC for purity determination, especially for any non-volatile degradation products or if derivatization is employed.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Useful for monitoring changes in functional groups, such as the appearance of a carbonyl stretch (from hydrolysis product heptan-2-one) or a hydroxyl stretch.

-

Titration: A simple acid-base titration can be used to quantify the formation of HBr, a likely byproduct of both hydrolysis and elimination.

Summary and Conclusions

This compound is a reactive chemical that requires careful storage and handling to maintain its integrity. The primary factors influencing its stability are temperature, light, moisture, and exposure to oxygen and incompatible substances such as strong bases and oxidizing agents. The recommended storage condition is in a tightly sealed, dark container, under an inert atmosphere, and under refrigeration.

Potential degradation can occur through hydrolysis, oxidation, elimination, and photodecomposition. A systematic stability testing program, including long-term, accelerated, and forced degradation studies, is necessary to fully characterize its stability profile and to establish a reliable re-test date. The use of appropriate analytical methodologies is crucial for the accurate monitoring of purity and the identification of any degradation products. Adherence to the guidelines presented in this document will help ensure the quality and reliability of this compound for its intended applications in research and development.

References

An In-depth Technical Guide to 1-Bromo-1-heptene and its Isomers: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-1-heptene and its commercially significant isomer, 7-bromo-1-heptene (B130210). It details their chemical and physical properties, commercial suppliers, synthetic methodologies, and key applications in the field of drug discovery and development, with a particular focus on the synthesis of bioactive molecules.

Introduction and Physicochemical Properties

This compound and its isomers are valuable bromoalkene intermediates in organic synthesis. The position of the bromine atom and the double bond significantly influences their reactivity and applications. While several isomers exist, this guide focuses on the vinylic bromide, this compound, and the terminal alkene with a primary bromide, 7-bromo-1-heptene, which is more readily available commercially.

The physicochemical properties of these compounds are summarized in the table below. It is important to note the distinction between the different isomers, identified by their unique CAS numbers.

| Property | This compound | 7-Bromo-1-heptene |

| Synonyms | (E)-1-bromo-1-heptene | 7-bromohept-1-ene, 1-Heptene, 7-bromo- |

| CAS Number | 89942-12-1 (unspecified stereochemistry), 53434-74-5 ((E)-isomer) | 4117-09-3 |

| Molecular Formula | C₇H₁₃Br | C₇H₁₃Br |

| Molecular Weight | 177.08 g/mol | 177.08 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | 164.8°C at 760 mmHg | 27°C at 1 mmHg |

| Density | 1.173 g/cm³ | 1.162 g/mL at 25°C[1] |

| Refractive Index | 1.4580 | 1.466 (lit.)[1] |

| Flash Point | 63.3°C | 58.3°C (closed cup) |

| Solubility | Slightly soluble in water. | Slightly soluble in water. |

Commercial Availability and Suppliers

7-Bromo-1-heptene is the more commercially accessible of the two primary isomers discussed. It is available from a range of major chemical suppliers, often at purities of 97% or higher. In contrast, this compound is less commonly listed and may require custom synthesis or be available from a more limited number of specialized suppliers.

Table of Major Suppliers for 7-Bromo-1-heptene:

| Supplier | Product Name | Purity |

| Thermo Fisher Scientific (Alfa Aesar) | 7-Bromo-1-heptene | 97% |

| Sigma-Aldrich (Merck) | 7-Bromo-1-heptene | ≥97%[1] |

| Oakwood Chemical | 7-Bromo-1-heptene | - |

| TCI America | 7-Bromo-1-heptene | >97.0% |

| BLD Pharm | 7-Bromo-1-heptene | - |

This list is not exhaustive, and availability may vary by region and time.

Synthesis of this compound and 7-Bromo-1-heptene

Synthesis of 7-Bromo-1-heptene

A common strategy for the synthesis of 7-bromo-1-heptene involves the bromination of a suitable precursor, such as 7-hepten-1-ol. Another patented method describes a multi-step synthesis starting from tetrahydrofuran (B95107) (THF).

Conceptual Synthesis Workflow from 7-Hepten-1-ol:

Caption: Conceptual workflow for the synthesis of 7-Bromo-1-heptene.

Experimental Protocol (Derived from related transformations):

Conversion of 7-Hepten-1-ol to 7-Bromo-1-heptene:

-

Reagents: 7-Hepten-1-ol, Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

-

Procedure Outline:

-

Dissolve 7-hepten-1-ol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0°C).

-

Slowly add the brominating agent (e.g., PBr₃) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 7-bromo-1-heptene.

-

Synthesis of this compound

The synthesis of this compound, a vinylic bromide, can be approached through methods such as the Wittig reaction or hydrobromination of a terminal alkyne.

Conceptual Synthesis via Wittig Reaction:

Caption: Wittig reaction approach for this compound synthesis.

Experimental Protocol (Derived from general Wittig procedures):

Synthesis of this compound from Hexanal:

-

Reagents: Bromomethyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), Hexanal, anhydrous solvent (e.g., THF or diethyl ether).

-

Procedure Outline:

-

Suspend bromomethyltriphenylphosphonium bromide in an anhydrous solvent under an inert atmosphere.

-

Cool the suspension to a low temperature (e.g., -78°C or 0°C, depending on the base).

-

Slowly add the strong base to form the ylide, which is often indicated by a color change.

-

Stir the ylide solution at low temperature for a short period.

-

Add a solution of hexanal in the anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product, which will be a mixture of (E) and (Z) isomers, by column chromatography to isolate this compound.

-

Applications in Drug Development: Synthesis of Lasiodiplodin (B122564)

A significant application of 7-bromo-1-heptene in drug development is its use as a key building block in the total synthesis of (R)-(+)-Lasiodiplodin.[2] Lasiodiplodin is a naturally occurring 12-membered macrolide that has demonstrated potent antileukemic and antifungal activities.[2]

Logical Flow from 7-Bromo-1-heptene to a Bioactive Compound:

Caption: The synthetic utility of 7-Bromo-1-heptene in producing Lasiodiplodin.

Mechanism of Action of Lasiodiplodin

The bioactivity of Lasiodiplodin has been attributed to its ability to disrupt the integrity of cellular membranes.[3] This mechanism is particularly relevant to its antifungal properties, where it can lead to leakage of cellular contents and ultimately cell death. While the precise signaling pathways involved in its antileukemic activity are still under investigation, disruption of membrane-associated signaling proteins or induction of apoptosis through membrane-related events are plausible mechanisms.

Spectroscopic Data

Characterization of this compound and its isomers is crucial for confirming their identity and purity. Below is a summary of expected spectroscopic data.

Table of Spectroscopic Data:

| Data Type | This compound (Expected) | 7-Bromo-1-heptene (Expected) |

| ¹H NMR | Signals in the vinylic region (δ 5.8-6.5 ppm) for the protons on the double bond. Alkyl chain protons would appear further upfield. | A terminal vinyl group would show characteristic multiplets between δ 4.9-5.9 ppm. A triplet around δ 3.4 ppm would correspond to the -CH₂Br group. |

| ¹³C NMR | Vinylic carbons would appear in the δ 100-140 ppm region. | The terminal vinyl carbons would be around δ 114 and 139 ppm. The carbon bearing the bromine would be around δ 33 ppm. |

| IR (Infrared) | C=C stretch (~1640 cm⁻¹), vinylic C-H stretch (>3000 cm⁻¹), C-Br stretch (~600-700 cm⁻¹). | C=C stretch (~1640 cm⁻¹), terminal alkene C-H stretches (~3080, 990, 910 cm⁻¹), C-Br stretch (~640 cm⁻¹). |

| MS (Mass Spec) | Molecular ion peak (M⁺) at m/z 176/178 (due to bromine isotopes) and fragmentation pattern of the heptenyl chain. | Molecular ion peak (M⁺) at m/z 176/178 and a characteristic fragmentation pattern including loss of Br. |

Actual chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Conclusion

This compound and, more significantly, its isomer 7-bromo-1-heptene, are valuable intermediates for organic synthesis, particularly in the realm of drug discovery. The commercial availability of 7-bromo-1-heptene makes it a practical starting material for the synthesis of complex natural products with interesting biological activities, such as the antileukemic and antifungal agent Lasiodiplodin. This guide provides a foundational understanding of these compounds for researchers and professionals in the pharmaceutical and chemical industries, highlighting their properties, suppliers, synthetic strategies, and applications. Further research into detailed, optimized synthetic protocols and a deeper understanding of the biological signaling pathways affected by their derivatives will continue to enhance their utility in developing new therapeutic agents.

References

- 1. 7-溴-1-庚烯 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 7-Bromo-1-heptene, 97% | Fisher Scientific [fishersci.ca]

- 3. In vitro antifungal activity of lasiodiplodin, isolated from endophytic fungus Lasiodiplodia pseudotheobromae J-10 associated with Sarcandra glabra and optimization of culture conditions for lasiodiplodin production - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safe Handling and Application of 1-Bromo-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of 1-bromo-1-heptene. It is intended to supplement, not replace, institutional safety protocols and standard operating procedures. Researchers, scientists, and drug development professionals should use this document as a resource for risk assessment and procedural planning when working with this compound.

Chemical and Physical Properties

This compound is a halogenated alkene with properties that necessitate careful handling. The following tables summarize its key physical, chemical, and safety data points.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃Br | [1] |

| Molecular Weight | 177.08 g/mol | [1] |

| CAS Number | 89942-12-1 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 164.8 °C at 760 mmHg | |

| Melting Point | -98 °C (estimate) | |

| Flash Point | 63.3 °C | |

| Density | 1.173 g/cm³ | |

| Solubility | Slightly soluble in water. | [2] |

| Refractive Index | 1.4580 | |

| Vapor Pressure | 2.53 mmHg at 25°C |

Hazard Identification and Safety Data

Understanding the hazards associated with this compound is critical for safe handling. This section outlines the GHS classifications and NFPA 704 ratings.

| Hazard Classification | Code | Description |

| Flammable liquids | H226 | Flammable liquid and vapor. |

| Skin irritation | H315 | Causes skin irritation. |

| Serious eye irritation | H319 | Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. |

| Hazardous to the aquatic environment, acute hazard | H401 | Toxic to aquatic life. |

| NFPA 704 Diamond | Rating | Description |

| Health (Blue) | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury. |

| Flammability (Red) | 2 | Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur. |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |

| Special (White) |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE. The following are minimum recommendations:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. Eye protection must conform to NIOSH (US) or EN 166 (EU) standards.

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves prior to use. Wear impervious, flame-retardant, and antistatic protective clothing to prevent skin exposure.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.

-

Hygiene Measures: Wash hands thoroughly after handling. Contaminated clothing should be removed and laundered before reuse.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray can be used to cool unopened containers.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Ensure adequate ventilation. Do not touch or walk through spilled material.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spillage with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.

Experimental Protocols

The following are general protocols for common reactions involving this compound. These should be adapted and optimized for specific experimental requirements and performed under the supervision of qualified personnel.

Grignard Reaction

This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone).

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Electrophile (e.g., benzaldehyde)

-

Aqueous HCl (for workup)

-

Saturated aqueous ammonium (B1175870) chloride (for quenching)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

-

Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Add a small amount of anhydrous solvent to cover the magnesium.

-

Grignard Reagent Formation: Dissolve this compound in anhydrous solvent in the dropping funnel. Add a small amount of the this compound solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.

-

Once the reaction starts, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of the electrophile (e.g., benzaldehyde) in anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Suzuki Cross-Coupling Reaction

This protocol describes the palladium-catalyzed cross-coupling of this compound with an organoboron compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Catalyst Addition: Under an inert atmosphere, add the palladium catalyst to the flask.

-

Solvent Addition: Add the anhydrous and degassed solvent to the flask.

-

Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography.

Heck Reaction

This protocol details the palladium-catalyzed reaction of this compound with an alkene.

Materials:

-

This compound

-

Alkene (e.g., styrene (B11656) or an acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tol)₃) (optional, depending on the catalyst system)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the base. If using a phosphine ligand, add it at this stage.

-

Solvent and Reagent Addition: Add the anhydrous and degassed solvent, followed by the alkene.

-

Reaction Execution: Seal the flask and heat the reaction mixture to the required temperature (typically 80-120 °C) with vigorous stirring.[3]

-

Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.[4]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.[4]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Biological Activity and Signaling Pathways

This compound, as a bromoalkene and potential alkylating agent, may exert biological effects through covalent modification of cellular macromolecules. Alkylating agents are known to form adducts with DNA, which can lead to cytotoxicity and have implications in drug development, particularly in oncology.

General Mechanism of Action

Alkylating agents can covalently modify DNA bases, leading to the formation of DNA adducts.[5] This DNA damage can disrupt normal cellular processes such as replication and transcription. If the DNA damage is not repaired, it can trigger cell cycle arrest and ultimately lead to programmed cell death, or apoptosis.

Potential Signaling Pathway

The following diagram illustrates a potential signaling pathway that could be initiated by DNA damage induced by an alkylating agent like this compound.

Caption: Alkylating agent-induced apoptosis pathway.

Experimental Workflow for Handling and Reaction

The following diagram illustrates a general workflow for handling this compound and performing a chemical reaction in a laboratory setting, emphasizing safety and procedural steps.

Caption: General laboratory workflow for this compound.

Disposal Considerations

All waste materials contaminated with this compound should be considered hazardous waste. Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional safety advice or institutional protocols. The user is solely responsible for compliance with all applicable safety and environmental regulations.

References

- 1. Formation and repair of tobacco carcinogen-derived bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. odinity.com [odinity.com]

- 3. benchchem.com [benchchem.com]

- 4. Molecular Systems and nanoMaterials for Energy and Health - UMR 5819 CEA-CNRS-UGA-Grenoble INP - DNA adducts [symmes.fr]

- 5. DNA adducts-chemical addons - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Routes to 1-Bromo-1-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to 1-bromo-1-heptene, a valuable intermediate in organic synthesis. This document outlines key methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for reproducible research.

Introduction

This compound is a halogenated alkene of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a double bond, makes it a versatile building block for the introduction of the heptenyl group into more complex molecules. This guide will explore the most common and effective methods for its synthesis, with a focus on stereoselectivity and reaction efficiency.

Core Synthetic Methodologies

The synthesis of this compound can be primarily achieved through the hydrobromination of 1-heptyne (B1330384). The regioselectivity of this reaction is a critical consideration, leading to different isomers under varying conditions. Additionally, other methods such as the Wittig reaction and transformations from dibromoalkanoic acids offer alternative pathways.

Hydrobromination of 1-Heptyne

The addition of hydrogen bromide (HBr) across the triple bond of 1-heptyne is a direct method for the synthesis of bromoheptenes. The regiochemical outcome of this reaction is dependent on the presence or absence of radical initiators, such as peroxides.

-

Markovnikov Addition: In the absence of peroxides, the electrophilic addition of HBr to 1-heptyne proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. This typically leads to the formation of 2-bromo-1-heptene. However, some sources suggest the formation of 1-bromo-2-heptene under these conditions due to protonation of the terminal alkyne[1].

-

Anti-Markovnikov Addition (Free-Radical Addition): In the presence of peroxides, the reaction proceeds through a free-radical mechanism.[2][3][4] This results in the anti-Markovnikov addition of HBr, where the bromine atom adds to the less substituted carbon of the triple bond, yielding the desired This compound .[2][3] This method is generally preferred for the specific synthesis of this compound. The reaction is initiated by the homolytic cleavage of the peroxide, which then generates a bromine radical from HBr.[5][6][7] This bromine radical adds to the terminal carbon of the alkyne, forming a more stable secondary vinyl radical. Subsequent abstraction of a hydrogen atom from HBr yields this compound and regenerates the bromine radical, propagating the chain reaction.[5][6]

Synthesis of (Z)-1-Bromo-1-alkenes from Dibromoalkanoic Acids

A stereoselective method for preparing (Z)-1-bromo-1-alkenes involves the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids.[8] This reaction, conducted in dimethylformamide (DMF) with triethylamine (B128534) (Et3N) as a base, can produce (Z)-1-bromo-1-alkenes in high yields and with excellent stereoselectivity in a very short reaction time.[8] While this method has been described for a range of substrates, its specific application to the synthesis of (Z)-1-bromo-1-heptene would require the corresponding anti-2,3-dibromoheptanoic acid as a starting material.

Palladium-Catalyzed Hydrogenolysis of 1,1-Dibromo-1-alkenes

Another stereoselective route to (Z)-1-bromo-1-alkenes is the palladium-catalyzed hydrogenolysis of 1,1-dibromo-1-alkenes using tributyltin hydride (Bu3SnH).[9][10] This method has been shown to produce (Z)-1-bromo-1-alkenes with high stereoselectivity and in good yields.[10] The starting 1,1-dibromo-1-alkenes can be prepared from the corresponding aldehydes.

The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent).[11][12][13][14] To synthesize this compound via this route, one would need to react a suitable aldehyde with a bromo-substituted phosphonium ylide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[11]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and its isomers from the available literature.

| Synthetic Route | Starting Material | Reagents and Conditions | Product(s) | Yield | Reference(s) |

| Anti-Markovnikov Hydrobromination | 1-Heptyne | HBr, Peroxides | This compound | N/A | [2][3] |

| Synthesis from Heptanal (B48729) via Dibromo-olefin | Heptanal | CBr4, PPh3; then HBr, silica (B1680970) gel | (E)-1-Bromo-1-heptene | 81% | [15] |

| Microwave-assisted Debrominative Decarboxylation | anti-2,3-Dibromoheptanoic acid | Et3N, DMF, Microwave irradiation | (Z)-1-Bromo-1-heptene | High | [8] |

| Pd-catalyzed Hydrogenolysis of 1,1-Dibromo-1-heptene | 1,1-Dibromo-1-heptene | Bu3SnH, Pd catalyst | (Z)-1-Bromo-1-heptene | Good | [9][10] |

N/A: Data not available in the cited sources.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-Bromo-1-heptene from Heptanal

This protocol is adapted from a literature source describing a similar transformation.[15]

-

Preparation of 1,1-Dibromo-1-heptene: To a solution of triphenylphosphine (B44618) in dichloromethane, add carbon tetrabromide at 0 °C. Stir the mixture for 10 minutes, then add heptanal dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours. After completion, quench the reaction with water and extract with dichloromethane. The organic layers are combined, dried over sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Hydrobromination: The purified 1,1-dibromo-1-heptene is dissolved in dichloromethane. Acetyl bromide and silica gel are added to the solution. The reaction mixture is stirred at room temperature for 3 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give (E)-1-bromo-1-heptene. The product can be further purified by distillation under reduced pressure.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic routes to this compound.

Caption: Hydrobromination of 1-Heptyne.

Caption: General Wittig Reaction Pathway.

Caption: Synthesis from Dibromoheptanoic Acid.

Conclusion

The synthesis of this compound can be effectively achieved through several methodologies, with the anti-Markovnikov hydrobromination of 1-heptyne being the most direct route. For stereospecific synthesis of the (E) or (Z) isomers, methods involving transformations of aldehydes or dibromoalkanoic acids offer excellent control. The choice of synthetic route will depend on the desired stereochemistry, available starting materials, and the scale of the reaction. The information provided in this guide serves as a valuable resource for researchers in the planning and execution of synthetic strategies involving this compound.

References

- 1. brainly.com [brainly.com]

- 2. brainly.com [brainly.com]

- 3. homework.study.com [homework.study.com]

- 4. organicchemistryguide.com [organicchemistryguide.com]

- 5. byjus.com [byjus.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 1-Heptene, 1-bromo-, (E)-|lookchem [lookchem.com]

Methodological & Application

Application Notes and Protocols: 1-Bromo-1-heptene as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-bromo-1-heptene as a versatile precursor in organic synthesis. The focus is on its application in palladium-catalyzed cross-coupling reactions, namely the Suzuki, Sonogashira, and Heck reactions, which are fundamental transformations in the construction of complex organic molecules relevant to pharmaceutical and materials science research.

Overview of this compound

This compound is a vinyl bromide that serves as a valuable building block in organic chemistry. Its chemical structure, featuring a bromine atom attached to a double bond, allows for a variety of stereoselective C-C bond-forming reactions. The (E)-isomer is commonly utilized in cross-coupling reactions to construct larger molecules with defined stereochemistry.

Application in Suzuki Coupling

The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound is an excellent substrate for these reactions, enabling the synthesis of various substituted heptene (B3026448) derivatives.

Quantitative Data for Suzuki Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 80 | 16 | 92 |

| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | THF/H₂O | 65 | 24 | 78 |

Experimental Protocol: Suzuki Coupling of (E)-1-Bromo-1-heptene with Phenylboronic Acid

Objective: To synthesize (E)-hept-1-en-1-ylbenzene.

Materials:

-

(E)-1-Bromo-1-heptene (1.0 mmol, 177 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg)

-

2 M Aqueous sodium carbonate solution (2.0 mL)

-

Toluene (10 mL)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add (E)-1-bromo-1-heptene, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add toluene, followed by the aqueous sodium carbonate solution.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford (E)-hept-1-en-1-ylbenzene.

Diagram of Suzuki Coupling Workflow

Caption: Workflow for the Suzuki coupling of (E)-1-bromo-1-heptene.

Application in Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This reaction is instrumental in the synthesis of enynes, which are important structural motifs in natural products and functional materials.

Quantitative Data for Sonogashira Coupling

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | 90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPA | DMF | 40 | 8 | 88 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 50 | 10 | 82 |

Experimental Protocol: Sonogashira Coupling of (E)-1-Bromo-1-heptene with Phenylacetylene

Objective: To synthesize (E)-hept-1-en-3-ynylbenzene.

Materials:

-

(E)-1-Bromo-1-heptene (1.0 mmol, 177 mg)

-

Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg)

-

Copper(I) iodide (0.04 mmol, 7.6 mg)

-

Triethylamine (3.0 mmol, 303 mg, 418 µL)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

-

Add anhydrous THF, followed by triethylamine.

-

To this mixture, add (E)-1-bromo-1-heptene and then phenylacetylene via syringe.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether (20 mL).

-

Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (E)-hept-1-en-3-ynylbenzene.

Diagram of Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Application in Heck Reaction

The Heck reaction is a versatile method for the arylation or vinylation of alkenes using a palladium catalyst. This compound, as a vinyl halide, can be coupled with various alkenes to generate substituted dienes and other complex unsaturated systems.

Quantitative Data for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 18 | 75 |

| 2 | Ethyl acrylate | Pd₂(dba)₃ (1) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 80 | 24 | 80 |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 16 | 65 |

Experimental Protocol: Heck Reaction of (E)-1-Bromo-1-heptene with Styrene

Objective: To synthesize (1E,3E)-1-phenylnona-1,3-diene.

Materials:

-

(E)-1-Bromo-1-heptene (1.0 mmol, 177 mg)

-

Styrene (1.5 mmol, 156 mg, 172 µL)

-

Palladium(II) acetate (0.02 mmol, 4.5 mg)

-

Tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg)

-

Triethylamine (1.5 mmol, 152 mg, 209 µL)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add palladium(II) acetate and tri(o-tolyl)phosphine.

-

Seal the flask, evacuate, and backfill with an inert gas.

-

Add anhydrous DMF, followed by (E)-1-bromo-1-heptene, styrene, and triethylamine.

-

Heat the reaction mixture to 100 °C with stirring for 18 hours.

-

Monitor the reaction by GC-MS.

-

After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes) to obtain the desired diene.

Diagram of Heck Reaction Logical Relationship

Caption: Key components in a Heck reaction involving this compound.

Application Notes and Protocols for Cross-Coupling Reactions Involving 1-Bromo-1-heptene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various palladium and nickel-catalyzed cross-coupling reactions utilizing 1-bromo-1-heptene as a key building block. The protocols and data presented herein are designed to serve as a practical guide for the synthesis of a diverse range of substituted heptene (B3026448) derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction to Cross-Coupling Reactions of this compound